Methyl 2-cinnamoylhydrazinecarboxylate
Description
Methyl 2-cinnamoylhydrazinecarboxylate is a synthetic organic compound characterized by three key functional groups:
- Methyl ester (–COOCH₃): Imparts hydrophobicity and influences solubility in organic solvents.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate |
InChI |
InChI=1S/C11H12N2O3/c1-16-11(15)13-12-10(14)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)(H,13,15)/b8-7+ |
InChI Key |
UOOOPYWILUPEPM-BQYQJAHWSA-N |
SMILES |
COC(=O)NNC(=O)C=CC1=CC=CC=C1 |
Isomeric SMILES |
COC(=O)NNC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)NNC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Methyl 2-(2-Chloro-1-iminoethyl)hydrazinecarboxylate ()
- Structural Similarities : Shares the methyl hydrazinecarboxylate backbone.
- Differences: Substituted with a chloro-iminoethyl group (–CH₂–C(=NH)–Cl) instead of cinnamoyl.
- Implications: The chloro-iminoethyl group may enhance electrophilicity, whereas the cinnamoyl group in the target compound likely increases π-π stacking interactions.
Methyl 2-Pyrazinecarboxylate ()
- Structural Similarities : Contains a methyl ester group.
- Differences : The pyrazine ring replaces the hydrazine and cinnamoyl moieties.
- Physical Properties : Melting point = 62°C; molecular weight = 138.12 g/mol .
Sandaracopimaric Acid Methyl Ester ()
Physical and Chemical Properties
The table below synthesizes data from analogs and inferred properties of Methyl 2-cinnamoylhydrazinecarboxylate:
Key Observations:
- Molecular Weight: The target compound (220.23 g/mol) is intermediate between smaller esters (e.g., Methyl 2-pyrazinecarboxylate) and bulky diterpenoid esters.
- Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO) due to the hydrazine group, contrasting with diterpenoid esters (lipophilic) .
- Reactivity: The cinnamoyl group may undergo photochemical [2+2] cycloaddition, a feature absent in non-conjugated analogs .
Analytical Techniques
- Chromatography: Gas chromatography (GC) methods for methyl esters (e.g., diterpenoid esters in ) suggest applicability for the target compound, though derivatization may be needed .
- Spectroscopy : FT-IR could distinguish the target compound from analogs by identifying N–H stretches (hydrazine) and C=O vibrations (ester and cinnamoyl) .
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